molecular formula C7H6ClN3O B1430176 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one CAS No. 1234616-35-3

4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one

Katalognummer: B1430176
CAS-Nummer: 1234616-35-3
Molekulargewicht: 183.59 g/mol
InChI-Schlüssel: JQIYVPLKHMHJLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (Molecular Formula: C7H6ClN3O) is a versatile pyrrolo[2,3-d]pyrimidine derivative supplied as a high-purity biochemical reagent for life science research . This scaffold is recognized as a privileged structure in medicinal chemistry due to its similarity to purine bases, allowing it to interact with a variety of enzymatic targets . The 4-chloro substituent on the pyrimidine ring makes this compound a particularly valuable synthetic intermediate for further functionalization via nucleophilic aromatic substitution, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies . Researchers utilize this core structure in drug discovery programs, particularly in the development of kinase inhibitors. The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one pharmacophore has been successfully employed as a scaffold in the discovery and optimization of highly selective inhibitors for targets such as CDK2 and mTORC1/mTORC2 . These inhibitors are investigated for their potential in oncology, especially for overcoming resistance to CDK4/6 therapies and for inducing tumor cell apoptosis through mTOR pathway modulation . The structural rigidity of this bicyclic core is crucial for conferring selectivity among closely related kinase family members . This product is intended for research applications as a building block in synthetic organic chemistry and as a precursor for biologically active molecules. It is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-11-5(12)2-4-6(8)9-3-10-7(4)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYVPLKHMHJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176911
Record name 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-35-3
Record name 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and robust . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium tert-butoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives .

Wissenschaftliche Forschungsanwendungen

The compound exhibits various biological activities that make it a candidate for therapeutic applications. Notably, it has been studied for its potential in:

  • Anticancer Activity : Research indicates that 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one may inhibit key signaling pathways associated with tumor growth. It has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both crucial in cancer development.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics.

Anticancer Studies

Recent studies have highlighted the compound's effectiveness against several cancer cell lines. The following table summarizes key findings:

StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES22 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

These studies indicate that modifications to the pyrimidine structure can significantly affect biological activity. For instance, compounds with specific substituents at the 4 and 6 positions showed enhanced efficacy compared to their analogs.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Lung Cancer Treatment : A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
  • Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.

Potential Applications

Given its promising biological activities, the potential applications of this compound include:

  • Development of novel anticancer drugs targeting specific pathways.
  • Formulation of new antimicrobial agents.
  • Research into other therapeutic areas such as neurodegenerative diseases or inflammatory conditions based on its pharmacological profile.

Wirkmechanismus

The mechanism of action of 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues, focusing on substituent positions and their impacts:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Cl (C4), CH₃ (C7) C₆H₄ClN₃O 169.57 CDK2 inhibition; high selectivity
4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Cl (C4) C₆H₄ClN₃O 169.57 Intermediate for kinase inhibitors
2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Cl (C2) C₆H₄ClN₃O 169.57 Lower kinase selectivity vs. C4-Cl
4-Chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Cl (C4), OCH₃ (C2) C₇H₆ClN₃O₂ 199.60 Altered solubility; agrochemical uses
2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Cl (C2), (CH₃)₂ (C5) C₈H₈ClN₃O 197.62 Enhanced lipophilicity; drug discovery
4-Chloro-7-(trifluoromethyl)-pyrrolo[2,3-d]pyrimidin-6-one Cl (C4), CF₃ (C7) C₇H₃ClF₃N₃O 237.57 Improved metabolic stability

Key Observations:

  • Position of Chloro Substituent : The 4-chloro derivatives exhibit higher kinase selectivity compared to 2-chloro analogues. For example, 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidin-6-one shows >200× selectivity for CDK2 over CDKs 1/4/6/7/9, attributed to optimized interactions with the ATP-binding pocket .
  • Methyl vs. Bulkier Groups : The 7-methyl group in the target compound enhances selectivity compared to bulkier substituents (e.g., trifluoromethyl), which may sterically hinder binding .
  • Lactam vs. Thieno/Pyrido Scaffolds: Pyrrolo[2,3-d]pyrimidinones (e.g., target compound) show superior selectivity over pyrido[2,3-d]pyrimidinones due to reduced off-target interactions . Thieno[2,3-d]pyrimidines (e.g., 4-Chloro-7-methyl-tetrahydrobenzothienopyrimidine) exhibit distinct electronic properties, influencing anti-proliferative activity .

Biologische Aktivität

4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one (CAS Number: 346599-63-1) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClN3O, with a molecular weight of 169.57 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure that is crucial for its biological activity.

Key Physical Properties

PropertyValue
Molecular FormulaC7H6ClN3O
Molecular Weight169.57 g/mol
Purity97%
CAS Number346599-63-1

Inhibition of Cyclin-Dependent Kinases (CDKs)

Research has highlighted the compound's role as a selective inhibitor of CDK2, which is pivotal in regulating the cell cycle. A study demonstrated that derivatives of this compound exhibited selectivity ratios exceeding 200 times against several CDK family members (CDKs 1/4/6/7/9) compared to other kinases in the kinome panel .

Mechanism of Action:
The inhibition mechanism involves binding to the ATP-binding site of CDK2, preventing its interaction with cyclins and thereby halting cell cycle progression. This property makes it a candidate for cancer therapies targeting rapidly dividing cells.

Structure-Activity Relationship (SAR)

The SAR studies have indicated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence the potency and selectivity of these compounds. For instance, the introduction of various substituents at specific positions on the aromatic ring has been shown to enhance cytotoxicity against different cancer cell lines.

Cytotoxicity Data

A detailed analysis of various derivatives yielded the following IC50 values against selected cancer cell lines:

CompoundCell LineIC50 (µM)
5aHepG243.15
5e (2-Cl)HepG2Highest
5h (2-F)HeLaModerate
5l (2-OH)MDA-MB-231Highest

These results indicate a complex relationship between structural modifications and biological activity, emphasizing the need for further exploration in drug design .

Case Studies

  • In Vivo Studies :
    A study involving rats showed that compound 5g demonstrated significant plasma exposure and an acceptable pharmacokinetic profile after administration. This compound was advanced into cynomolgus monkey studies due to its promising bioavailability and reduced metabolism compared to its non-deuterated counterpart .
  • Metabolite Identification :
    The identification of metabolites through in vivo studies revealed that sulfonamide dealkylation was a primary metabolic pathway for these compounds. This knowledge is crucial for understanding their pharmacodynamics and potential side effects .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 4-chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives?

Answer:
Key synthetic routes include:

  • Nucleophilic substitution and ring-closure reactions starting from diethyl malonate and ethyl chloroacetate .
  • Suzuki coupling to introduce aryl/heteroaryl groups at the 4-position .
  • Chlorination using POCl₃ or similar reagents to install the chloro substituent .
    Characterization typically involves 1H/13C-NMR , HR-MS , and X-ray crystallography to confirm regiochemistry and purity .

Advanced: How can kinase selectivity be optimized in pyrrolo[2,3-d]pyrimidin-6-one-based inhibitors?

Answer:

  • Scaffold hopping from high-throughput screening (HTS) hits to the pyrrolo[2,3-d]pyrimidin-6-one core improves initial selectivity .
  • Structure-activity relationship (SAR) studies identify substituents that reduce off-target binding. For example:
    • Sulfonamide modifications reduced CDK1/4/6/7/9 activity by >200-fold .
    • Deuterium isotope effects mitigate metabolic instability, preserving selectivity in vivo .
  • Kinome-wide profiling (e.g., against 468 kinases) validates selectivity .

Basic: What in vitro assays are used to evaluate biological activity?

Answer:

  • Cytotoxicity : Cell Counting Kit-8 (CCK-8) assays on cancer cell lines (e.g., U87MG glioblastoma, PC-3 prostate cancer) .
  • Enzyme inhibition : IC₅₀ determination via kinase activity assays (e.g., CDK2 inhibition with IC₅₀ < 100 nM) .
    Example: Compound 9c (PI3Kα inhibitor) showed IC₅₀ = 113 ± 9 nM, outperforming the control PI-103 .

Advanced: How can metabolic instability of pyrrolo[2,3-d]pyrimidin-6-one derivatives be addressed?

Answer:

  • Metabolite identification : In vivo studies (e.g., LC-MS) pinpoint unstable motifs like sulfonamide dealkylation .
  • Deuterium incorporation : Replacing C-H bonds with C-D at metabolically labile sites (e.g., methyl groups) slows degradation .
  • Log Kow optimization : Balancing lipophilicity (e.g., Log Kow < 3) improves metabolic stability and solubility .

Advanced: What computational strategies guide the design of PI3Kα inhibitors using this scaffold?

Answer:

  • Molecular docking : Predict binding modes of 4-aryl-substituted derivatives in the PI3Kα ATP-binding pocket .
  • Free energy calculations : Estimate binding affinities for substituents like morpholine or pyridyl groups .
  • ADMET modeling : Predict drug-likeness using parameters like Log Kow and polar surface area .

Basic: How are structural ambiguities resolved during characterization?

Answer:

  • Single-crystal X-ray diffraction confirms regiochemistry (e.g., distinguishing N7 vs. N9 methylation) .
  • 2D-NMR (e.g., HSQC, HMBC) assigns proton-carbon correlations in complex derivatives .
  • HR-MS validates molecular formulas (e.g., [M+H]+ with < 2 ppm error) .

Advanced: What strategies resolve stereochemical challenges in pyrrolo[2,3-d]pyrimidin-6-one synthesis?

Answer:

  • Thermodynamic control : Use LiOH to favor the most stable stereoisomer during cycloaddition .
  • Chromatographic separation : Isolate enantiomers via chiral HPLC or flash chromatography .
  • Deuterium labeling : Track stereochemical integrity using ²H-NMR .

Advanced: How are dual mTORC1/mTORC2 inhibitors designed using this scaffold?

Answer:

  • Substituent engineering : Introduce hydrophobic groups (e.g., 3-(pyrrolidin-1-ylmethyl)phenyl) to engage both mTORC1 and mTORC2 active sites .
  • Cellular assays : Measure inhibition of mTOR downstream targets (e.g., pS6K for mTORC1, pAkt for mTORC2) .
    Example: Compound MRT199665 showed dual inhibition with IC₅₀ < 100 nM in kinase assays .

Basic: What are the pitfalls in interpreting SAR data for this scaffold?

Answer:

  • Solubility bias : Highly lipophilic derivatives may show false-negative activity due to aggregation .
  • Off-target effects : Use counter-screening (e.g., CDK1/4/6/7/9 for CDK2 inhibitors) to validate specificity .
  • Metabolic interference : Unstable metabolites (e.g., dealkylated products) can skew in vivo results .

Advanced: How can data contradictions between in vitro and in vivo studies be resolved?

Answer:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations to confirm bioavailability .
  • Metabolite identification : Correlate inactive in vivo results with unstable metabolites via LC-MS .
  • Proteomic profiling : Check target engagement in tissues (e.g., phospho-protein assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.